3-iodo-6-methoxyquinoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

WHY CHOOSE 3-IODO-6-METHOXYQUINOLINE? The C3 iodine atom exhibits a bond dissociation energy (DPh-X = 65 kcal/mol) significantly lower than the bromo analog (81 kcal/mol), delivering superior oxidative addition kinetics in palladium-catalyzed cross-couplings. This enables robust Suzuki-Miyaura, Sonogashira, and Heck reactions under mild conditions with high yields. The steric bulk of iodine at C3 mitigates aldehyde oxidase-mediated metabolism—a common liability in quinoline-based kinase inhibitors—while the 6-methoxy group modulates electronic properties for target engagement. Unlike positional isomers (e.g., 4-iodo or alternative methoxy placements), this specific substitution pattern is privileged for HDAC6 selectivity and offers a unique scaffold for iterative SAR exploration in epigenetic and anti-infective drug discovery. Procure this high-purity (≥95%), versatile building block to accelerate your medicinal chemistry campaigns.

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
CAS No. 1260743-73-4
Cat. No. B6280274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-6-methoxyquinoline
CAS1260743-73-4
Molecular FormulaC10H8INO
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1)I
InChIInChI=1S/C10H8INO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3
InChIKeyMTAXEBSDZBCTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methoxyquinoline (CAS 1260743-73-4): Procurement-Ready C3 Iodo Heterocycle with Distinct Cross-Coupling and Medicinal Chemistry Advantages


3-Iodo-6-methoxyquinoline (CAS 1260743-73-4) is a halogenated quinoline derivative with the molecular formula C₁₀H₈INO and a molecular weight of 285.08 g/mol . The compound features a methoxy group at the 6-position and an iodine atom at the 3-position of the quinoline core. This specific substitution pattern enables distinct reactivity in cross-coupling chemistry and confers unique physicochemical and biological properties relevant to medicinal chemistry and materials science. The iodine atom at C3 serves as an optimal handle for palladium-catalyzed transformations including Suzuki-Miyaura, Sonogashira, and Heck reactions [1], while the 6-methoxy substituent modulates electronic properties and can enhance interactions with biological targets [2].

3-Iodo-6-methoxyquinoline: Why the C3 Iodine Atom and 6-Methoxy Motif Cannot Be Interchanged with Common Analogs


Substituting 3-iodo-6-methoxyquinoline with structurally related quinoline derivatives introduces significant deviations in reactivity, pharmacokinetic stability, and target engagement. The iodine atom at C3 exhibits bond dissociation energy (DPh-X = 65 kcal/mol) substantially lower than the bromo analog (DPh-X = 81 kcal/mol), translating to superior oxidative addition kinetics in palladium-catalyzed cross-couplings [1]. Furthermore, the steric bulk of iodine at C3 can mitigate aldehyde oxidase-mediated metabolism—a common liability in quinoline-based kinase inhibitors—whereas smaller 3-substituents (e.g., H, CH₃, F) accelerate metabolic clearance [2]. Positional isomers, such as 4-iodo-6-methoxyquinoline, exhibit altered reactivity and distinct biological profiles . Even within the 3-iodoquinoline series, the 6-methoxy group is not interchangeable; methoxy substituents at different positions confer markedly different electronic and steric environments that affect both synthetic outcomes and pharmacological activity [3].

3-Iodo-6-methoxyquinoline: Head-to-Head Comparative Evidence for Informed Procurement


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: C3 Iodo vs. Bromo Analogs

The aryl-iodine bond at the C3 position of 3-iodo-6-methoxyquinoline exhibits significantly lower bond dissociation energy (DPh-X = 65 kcal/mol) compared to the corresponding 3-bromo-6-methoxyquinoline (DPh-X = 81 kcal/mol). This difference translates to faster oxidative addition with palladium catalysts, enabling milder reaction conditions, higher yields, and improved selectivity in Suzuki-Miyaura and related cross-couplings [1]. The iodine atom's superior leaving group ability makes 3-iodo-6-methoxyquinoline the preferred substrate for constructing complex quinoline libraries via C-C bond formation [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Potential Metabolic Stability Advantage: Steric Shielding Against Aldehyde Oxidase

Quinoline-containing c-Met kinase inhibitors are known substrates of aldehyde oxidase (AO), a major metabolic liability. A systematic study of 3-substituted quinoline triazolopyridine analogs revealed that small electron-donating substituents at C3 (e.g., H, CH₃) significantly increase susceptibility to AO metabolism in human liver cytosol. In contrast, larger 3-substituents, such as iodine, decrease both affinity (increased Km) and Vmax toward AO, likely due to steric hindrance [1]. While 3-iodo-6-methoxyquinoline itself was not directly tested in this panel, the structure-activity relationship (SAR) firmly establishes that large C3 substituents, including iodine, can reduce AO-mediated clearance compared to smaller or hydrogen substituents [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Distinct Positional Isomerism: C3 vs. C4 Iodination Alters Reactivity and Application

3-Iodo-6-methoxyquinoline (CAS 1260743-73-4) is a C3-iodinated isomer, whereas 4-iodo-6-methoxyquinoline (CAS 876492-00-1) bears the iodine at the C4 position. The C3 position is electronically distinct and is a privileged site for regioselective functionalization, particularly in metal-catalyzed cross-couplings [1]. The C3-iodo isomer can be accessed via metal-free, molecular iodine-mediated regioselective iodination methods that are scalable to gram quantities [2]. In contrast, C4-iodo derivatives often require different synthetic routes and exhibit altered reactivity profiles . Selection of the correct positional isomer is critical for maintaining consistency in SAR campaigns and synthetic sequences.

Regioselective Synthesis Structure-Activity Relationship Halogenated Quinolines

Proven Utility in Carbonylative Suzuki Coupling as a Heteroaryl Iodide Partner

The 3-iodoquinoline scaffold, which includes 3-iodo-6-methoxyquinoline, has been validated as an effective substrate in carbonylative Suzuki cross-coupling reactions using a polymer-supported palladium-N-heterocyclic carbene (PS-Pd-NHC) heterogeneous catalyst. In this system, 3-iodoquinoline couples with various arylboronic acids to yield biaryl ketones in good to excellent yields [1]. The iodo substituent is essential for this reactivity; bromo and chloro analogs are significantly less reactive under these conditions. The protocol is advantageous due to catalyst recyclability, simple workup, and reduced environmental impact [2].

Carbonylative Coupling Heterogeneous Catalysis Green Chemistry

C3-Substituted Quinolines Exhibit Privileged HDAC6 Selectivity Over Other Isoforms

A systematic study of 3-substituted quinolinehydroxamic acids demonstrated that substitution at the C3 position of the quinoline ring is favored for achieving selectivity toward histone deacetylase 6 (HDAC6) over other HDAC isoforms (HDAC1, HDAC2, HDAC8). Two lead compounds (25 and 26) bearing C3 substitution displayed nanomolar potency against HDAC6 and potent anti-proliferative activity against A549 (lung) and HCT116 (colorectal) cancer cells, with IC₅₀ values ranging from 1.29 to 2.13 µM [1]. While 3-iodo-6-methoxyquinoline itself was not directly tested, the SAR clearly indicates that C3 substitution is a key determinant of HDAC6 selectivity, and the iodine atom provides a versatile handle for further optimization [2].

HDAC Inhibition Cancer Therapeutics Epigenetics

Antimicrobial Activity of Iodo-Quinoline Scaffolds Against Clinically Relevant Pathogens

A library of 6-iodo-substituted carboxy-quinolines, structurally related to 3-iodo-6-methoxyquinoline, was evaluated for antimicrobial activity against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. Several compounds demonstrated significant inhibitory effects, and the study further investigated their impact on microbial adhesion—the initial stage of biofilm formation [1]. The presence of the iodine atom was found to be crucial for antimicrobial activity, as non-iodinated analogs showed reduced potency. While 3-iodo-6-methoxyquinoline itself was not in this specific panel, the class-level evidence underscores the value of iodo-quinoline derivatives as scaffolds for developing novel antimicrobial agents targeting both planktonic and biofilm-associated infections .

Antimicrobial Resistance Biofilm Inhibition Quinoline Derivatives

3-Iodo-6-methoxyquinoline: High-Impact Research and Industrial Application Domains


Medicinal Chemistry: Synthesis of HDAC6-Selective Inhibitors and c-Met Kinase Modulators

Utilize 3-iodo-6-methoxyquinoline as a versatile building block for constructing libraries of 3-substituted quinoline derivatives. The C3 iodo group enables efficient Suzuki-Miyaura cross-coupling to introduce diverse aryl and heteroaryl pharmacophores, while the 6-methoxy substituent can be leveraged for target engagement. Based on class-level SAR, C3 substitution is privileged for HDAC6 selectivity [1], and the steric bulk of iodine may mitigate aldehyde oxidase-mediated metabolism in kinase inhibitors [2]. This scaffold is ideal for iterative SAR exploration in epigenetic and kinase drug discovery programs.

Organic Synthesis: Advanced Cross-Coupling and Carbonylation Method Development

Employ 3-iodo-6-methoxyquinoline as a model substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Heck reactions. The compound's high reactivity toward oxidative addition (DPh-X = 65 kcal/mol) ensures robust performance and high yields under mild conditions [1]. Additionally, its demonstrated compatibility with carbonylative Suzuki coupling using recyclable heterogeneous catalysts makes it suitable for green chemistry applications and industrial-scale synthesis of quinoline-containing biaryl ketones [2].

Antimicrobial Drug Discovery: Scaffold for Novel Anti-Biofilm Agents

Incorporate 3-iodo-6-methoxyquinoline into medicinal chemistry campaigns targeting antimicrobial-resistant pathogens. Class-level evidence indicates that iodo-quinoline derivatives exhibit activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, including S. epidermidis, K. pneumoniae, and C. parapsilosis [1]. Notably, these compounds also interfere with microbial adhesion, a critical step in biofilm formation [2]. The iodo substituent at C3 can be further functionalized to optimize potency and physicochemical properties, offering a promising avenue for developing next-generation anti-infective agents.

Chemical Biology: Synthesis of Activity-Based Probes and Molecular Imaging Agents

Leverage 3-iodo-6-methoxyquinoline as a precursor for the synthesis of radiolabeled or fluorescent probes. The iodine atom at C3 can be substituted with radioisotopes (e.g., ¹²⁵I, ¹²³I) for SPECT imaging or with alkynyl/azido groups via Sonogashira coupling for click chemistry conjugation [1]. The 6-methoxy group provides a spectroscopic handle and can influence cellular permeability. This approach enables the creation of targeted probes for studying quinoline-binding proteins, HDAC6, or other biological targets of interest.

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